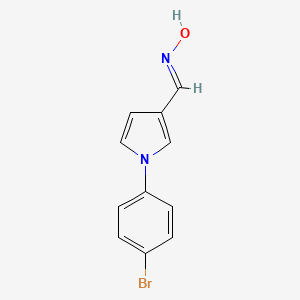

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime

Vue d'ensemble

Description

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime is a heterocyclic compound that features a pyrrole ring substituted with a 4-bromophenyl group and an oxime functional group at the 3-carbaldehyde position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime typically involves the following steps:

Formation of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 4-bromoaniline reacts with DMF and POCl3 to form the corresponding 4-bromobenzaldehyde, which is then subjected to a cyclization reaction with an appropriate pyrrole precursor.

Oximation: The aldehyde group of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde is converted to the oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime serves as a vital building block for synthesizing bioactive molecules. Its derivatives have shown potential as inhibitors in cancer therapy. For instance, modifications of similar pyrrole structures have resulted in compounds that effectively inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Such compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The ability to modify the bromine substituent facilitates nucleophilic substitutions that lead to new compounds with varied biological activities .

Material Science

In material science, this compound is explored for developing novel materials with unique electronic or optical properties. Its structural characteristics enable it to be incorporated into polymers or other materials where enhanced performance is desired.

Case Study 1: Anticancer Activity

A study examined the anticancer properties of derivatives synthesized from pyrrole-based compounds. The results indicated that certain derivatives exhibited higher cytotoxicity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells compared to standard treatments like doxorubicin. The structure-activity relationship highlighted the significance of the bromine substituent in enhancing biological activity .

Case Study 2: Synthesis of New Bioactive Molecules

Research focused on synthesizing new imides based on pyrrole derivatives revealed promising analgesic properties. The synthesized compounds demonstrated significant activity in pain models, suggesting that modifications involving this compound could lead to novel analgesics with unique mechanisms of action .

Mécanisme D'action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde oxime

- 1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde oxime

- 1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime

Uniqueness

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution

Activité Biologique

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrrole ring substituted with a 4-bromophenyl group and an oxime functional group, which may contribute to its pharmacological properties. This article explores the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde : This can be achieved through the Vilsmeier-Haack reaction, where 4-bromoaniline reacts with DMF and POCl3 to yield the corresponding aldehyde.

- Oximation : The aldehyde is then converted to the oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active compound.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, can enhance this activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

| Similar Pyrrole Derivative A | 3.125 | Staphylococcus aureus |

| Similar Pyrrole Derivative B | 12.5 | Escherichia coli |

Anti-inflammatory Effects

Pyrrole derivatives have also been explored for their anti-inflammatory properties. Certain studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The anti-inflammatory activity is often linked to the structural features of the pyrrole ring and substituents like bromine .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, potentially influencing the compound's binding affinity and specificity .

Case Studies

Several case studies have focused on the pharmacological evaluation of related compounds:

- Study on Antibacterial Activity : A study evaluated various pyrrole derivatives for their antibacterial efficacy, revealing that compounds with bromine substituents exhibited enhanced activity against S. aureus and E. coli .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory potential of pyrrole derivatives, showing significant inhibition of COX enzymes, suggesting that these compounds could serve as lead structures for developing new anti-inflammatory agents .

Propriétés

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOABHPBLGYAXBE-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320250 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

551930-61-1 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.